
Methyl oleate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl oleate-d3 is a deuterated form of methyl oleate, which is an ester of oleic acid. Oleic acid is a naturally occurring fatty acid found in various animal and vegetable fats and oils. This compound is used as a tracer in scientific research due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This substitution allows for the tracking of the compound in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl oleate-d3 can be synthesized through the esterification of deuterated oleic acid with methanol-d4. The reaction typically involves the use of a catalyst such as methanesulfonic acid or sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to around 140°C under a pressure of 0.7 MPa. After the reaction is complete, the product is purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure the efficient production of the compound. The catalysts used in the reaction can be recycled to reduce costs and improve the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl oleate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated products.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and catalysts such as titanium dioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl oleate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of methyl oleate-d3 involves its incorporation into chemical and biological systems where it undergoes various transformations. In chemical reactions, the deuterium atoms in this compound act as tracers, allowing researchers to track the movement and transformation of the compound. In biological systems, this compound is metabolized similarly to non-deuterated methyl oleate, but the presence of deuterium allows for precise tracking using techniques such as mass spectrometry .
Comparación Con Compuestos Similares
Methyl oleate-d3 is similar to other deuterated fatty acid esters, such as:
Methyl linoleate-d3: Another deuterated ester used in similar applications but derived from linoleic acid.
Methyl stearate-d3: A saturated deuterated ester used in studies of saturated fatty acid metabolism.
Uniqueness
This compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to saturated esters like methyl stearate-d3. Its deuterated form provides a distinct advantage in research applications, enabling precise tracking and analysis of its behavior in various systems .
Propiedades
Número CAS |
20960-67-2 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
299.513 |
Nombre IUPAC |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
Clave InChI |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Sinónimos |
(9Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; ADJ 100-d3; Agnique ME 181U-d3; Agrique ME 181-1-d3; Amesolv CME-d3; CE 1897-d3; Carolube 1885-d3; Edenor Me 90/95V-d3; Edenor |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


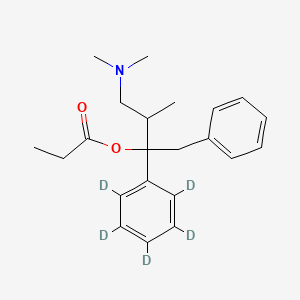

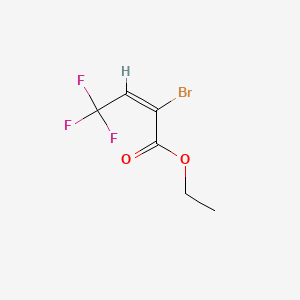
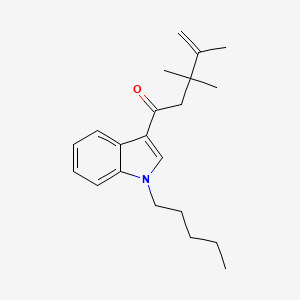
![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
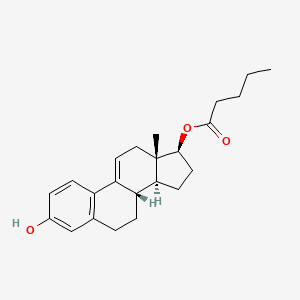
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)
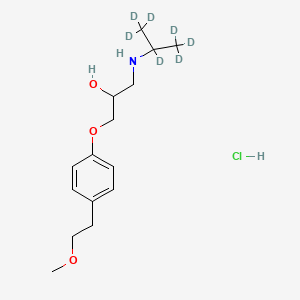
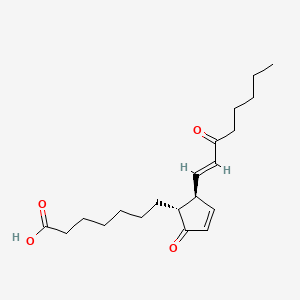
![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)


![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
